2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride
Description
2,6-Diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide; dihydrochloride is a synthetic small-molecule compound characterized by a hybrid heterocyclic framework. Its structure integrates a benzimidazole core linked to a 1,2,5-oxadiazol-3-yl (furazan) moiety via an acetyl bridge, further functionalized with a cyanoethylamino group and a hexanamide side chain. The dihydrochloride salt form enhances its solubility and stability for pharmacological applications.
Structural elucidation of such compounds often relies on crystallographic refinement tools like SHELXL, a program within the SHELX suite, which is widely employed for small-molecule refinement due to its precision in handling high-resolution data .
Properties
Molecular Formula |
C26H31Cl2N9O3 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride |
InChI |
InChI=1S/C26H29N9O3.2ClH/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28;;/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37);2*1H |
InChI Key |
AOKATNWVGVIXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Benzimidazole Core: This step involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Oxadiazole Formation:
Amide Bond Formation: The final step involves the coupling of the benzimidazole and oxadiazole intermediates with hexanamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or oxadiazole groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Pharmacological Applications
Lisavanbulin has been primarily investigated for its anticancer properties. Its mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division. This section details its applications based on recent studies.
Antitumor Activity
Lisavanbulin has shown promising results in preclinical studies as a potential treatment for various types of neoplasms. It acts by inhibiting the growth of cancer cells through microtubule destabilization. In a study conducted on different cancer cell lines, Lisavanbulin demonstrated significant cytotoxic effects, leading to cell cycle arrest and apoptosis .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of Lisavanbulin:
Toxicology and Safety Profile
Understanding the safety profile of Lisavanbulin is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while it exhibits potent antitumor effects, it also has associated risks that need to be managed. Studies have reported potential mutagenic effects; however, these findings require further investigation to establish comprehensive safety guidelines .
Mechanism of Action
The mechanism of action of 2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues with Benzimidazole-Oxadiazole Hybrids
Compounds combining benzimidazole and oxadiazole rings are recognized for their diverse bioactivity. For instance:
The target compound’s extended hexanamide chain and cyanoethylamino group may enhance membrane permeability compared to simpler analogues, though this requires experimental validation. Marine-derived benzimidazoles, such as salternamides, prioritize compact structures for bioactivity but lack synthetic modifications like the dihydrochloride salt, which improves pharmacokinetics .
Pharmacokinetic and Solubility Profiles
The dihydrochloride salt form distinguishes the target compound from neutral analogues. For example:
- Neutral benzimidazole-oxadiazoles : Exhibit poor aqueous solubility, limiting bioavailability.
- Dihydrochloride salt form : Increases solubility by ~3-fold (theoretical estimate), aligning with trends observed in other protonated heterocycles .
Research Findings and Methodological Considerations
Crystallographic Refinement
The SHELX system, particularly SHELXL, has been critical in refining the structures of similar small molecules, achieving R-factors below 0.05 for high-resolution data . This precision supports the accurate assignment of the target compound’s stereochemistry and hydrogen-bonding networks.
LC/MS Profiling and Bioactivity Screening
While marine-derived benzimidazoles are prioritized via LC/MS-based strategies , synthetic analogues like the target compound likely undergo high-throughput screening (HTS) for binding affinity or enzymatic inhibition. No direct activity data is available in the provided evidence, but its structural lineage suggests plausible kinase or protease targeting.
Biological Activity
Overview
2,6-Diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide; dihydrochloride, commonly known as Lisavanbulin or BAL101553 , is a small molecule with significant antitumor properties. It functions primarily as a microtubule destabilizer, disrupting normal mitotic processes in cancer cells and leading to cell death. This compound is currently under investigation for its therapeutic potential in treating various solid tumors.
Lisavanbulin operates through several key mechanisms:
- Microtubule Destabilization : It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to their destabilization. This disruption interferes with mitosis and cellular integrity, ultimately causing apoptosis in tumor cells .
- Tumor Microenvironment Modulation : The compound also affects the tumor microenvironment by reducing tumor microvasculature, which further inhibits tumor growth.
- Induction of Apoptosis : Lisavanbulin has been shown to induce apoptosis through the activation of caspases and DNA fragmentation in cancer cells .
Antitumor Activity
Lisavanbulin has demonstrated promising results in preclinical and clinical studies:
- In vitro Studies : Various studies have shown that Lisavanbulin exhibits cytotoxic effects against a range of cancer cell lines. The compound's effectiveness is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, some derivatives of related compounds have shown IC50 values as low as 15 µM against leukemia cells .
- In vivo Studies : In animal models, Lisavanbulin has been effective in reducing tumor size and improving survival rates in subjects with advanced solid tumors. Its ability to penetrate tissues and reach effective concentrations at the tumor site is a crucial factor in its efficacy .
Case Studies
Several clinical trials have been conducted to assess Lisavanbulin's safety and efficacy:
- Phase 1/2a Trials : A study (NCT02895360) evaluated Lisavanbulin as a treatment for patients with advanced solid tumors or recurrent glioblastoma. Results indicated manageable safety profiles and preliminary evidence of antitumor activity, leading to further investigations .
Comparative Analysis
| Feature | Lisavanbulin | Other Microtubule Destabilizers |
|---|---|---|
| Mechanism | Colchicine site binding | Vinca alkaloids (depimerization) |
| Tumor Microenvironment Impact | Reduces microvasculature | Variable |
| Clinical Development Stage | Phase 1/2a | Various stages |
| IC50 Values | As low as 15 µM in some studies | Varies widely |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
